4-Methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of heterocyclic chemistry, largely due to its presence in a vast number of biologically active molecules. numberanalytics.com As a six-membered ring with two nitrogen atoms at positions 1 and 3, the pyrimidine nucleus is a fundamental component of all living cells. wjarr.com Its derivatives are integral to the structure of nucleic acids, with thymine, cytosine, and uracil (B121893) being essential building blocks of DNA and RNA. nih.gov This inherent biological importance is a primary reason for their extensive therapeutic applications. nih.govignited.in
The versatility of the pyrimidine scaffold allows for a wide range of chemical reactions and functionalization at various positions on the ring, making it a valuable building block in medicinal chemistry. numberanalytics.comgrowingscience.com Researchers have successfully synthesized a multitude of pyrimidine derivatives that exhibit a broad spectrum of pharmacological activities. wjarr.comorientjchem.org These activities are diverse and have led to the development of drugs with various therapeutic applications, as summarized in the table below.
| Biological Activity | Examples of Pyrimidine Derivatives |
| Anticancer | Fluorouracil, Pemetrexed wjarr.commdpi.com |
| Antibacterial | Trimethoprim, Sulfadiazine nih.govorientjchem.org |
| Antifungal | Flucytosine, Voriconazole wjarr.com |
| Antiviral | Zidovudine (AZT), Lamivudine numberanalytics.comnih.gov |
| Anti-inflammatory | Celecoxib (contains a pyrazole, often studied alongside pyrimidines) orientjchem.orgresearchgate.net |
| Antihypertensive | Minoxidil nih.gov |
| Antimalarial | Pyrimethamine orientjchem.org |
The wide-ranging biological effects of these derivatives underscore the significance of the pyrimidine core in the design and discovery of new therapeutic agents. nih.govgsconlinepress.com The continuous exploration of novel synthesis methods for pyrimidine derivatives further expands their potential applications in both medicinal and agricultural chemistry. orientjchem.orgorganic-chemistry.org
Overview of the Research Landscape for 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine and Analogues
While direct research on this compound is limited in publicly available literature, the investigation of its analogues provides valuable insights into the structural and potential functional characteristics of this class of compounds. A closely related analogue, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, has been synthesized and its crystal structure analyzed. nih.gov
The synthesis of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine was achieved by reacting 2,4-Dichloro-6-methylpyrimidine (B20014) with pyrrolidine (B122466) and triethylamine (B128534) in acetonitrile (B52724) under microwave irradiation. nih.gov This synthetic approach highlights a common method for functionalizing the pyrimidine ring.
The crystallographic analysis of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine revealed important structural features. nih.gov The molecule is nearly planar, and its crystal structure is characterized by inversion-related dimers linked by C—H···N hydrogen bonds. nih.gov This structural information is crucial for understanding how such molecules might interact with biological targets.
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
| 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine | C13H20N4 | Triclinic | P-1 | Nearly planar molecule; forms inversion-related dimers via C—H···N hydrogen bonds. nih.gov |
The study of such analogues is part of a broader research effort into substituted pyrimidines. For instance, various pyrido[3,4-d]pyrimidine (B3350098) and pyrrolo[2,3-d]pyrimidine analogues have been synthesized and investigated for their potential as kinase inhibitors, demonstrating the therapeutic potential of these scaffolds. acs.orgacs.orgmdpi.com The introduction of a methyl group and other substituents on the pyrimidine core has been shown to significantly influence the compound's metabolic stability and selectivity for biological targets. acs.org
Furthermore, research into related structures like 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) and other piperidine-substituted pyrimidines continues to be an active area, with applications in various pharmacological fields. mdpi.comlgcstandards.com The collective findings from the study of these diverse analogues contribute to a deeper understanding of the structure-activity relationships within this family of compounds and guide the design of new molecules with desired properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXRGFCCKRUMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine and Related Structures
The synthesis of this compound and its analogues predominantly relies on the functionalization of a pre-existing pyrimidine (B1678525) core. Key to these methods is the use of halogenated pyrimidines, which serve as versatile precursors for introducing the pyrrolidine (B122466) moiety through nucleophilic substitution reactions.
Approaches Utilizing Halogenated Pyrimidine Precursors (e.g., Dichloropyrimidines)
A primary and effective strategy for the synthesis of pyrrolidinyl-pyrimidines involves the use of halogenated pyrimidine precursors, with dichloropyrimidines being particularly common. The reactivity of the chlorine atoms on the pyrimidine ring allows for their displacement by nucleophiles. A relevant example is the synthesis of the closely related compound, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, which starts from 2,4-Dichloro-6-methylpyrimidine (B20014).
In a typical procedure, the dichlorinated pyrimidine is reacted with pyrrolidine. The reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. Acetonitrile (B52724) is a commonly used solvent for this transformation. This approach highlights the utility of dihalopyrimidines as key building blocks for constructing more complex substituted pyrimidines. The differential reactivity of the halogen atoms (e.g., at the C2 and C4/C6 positions) can also be exploited to achieve selective substitution, although in the synthesis of symmetrically substituted compounds like the bis(pyrrolidinyl) derivative, an excess of the amine is used to ensure complete reaction at both sites.
| Precursor | Reagent | Product |
| 2,4-Dichloro-6-methylpyrimidine | Pyrrolidine | 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine |
This interactive data table summarizes the key components in the synthesis utilizing halogenated pyrimidine precursors.
Nucleophilic Aromatic Substitution Reactions in Pyrimidine Core Functionalization
The introduction of the pyrrolidine group onto the pyrimidine ring is a classic example of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates the attack of nucleophiles. This π-deficient nature makes the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack.
The presence of good leaving groups, such as halogens (Cl, Br), at these positions makes the SNAr reaction a highly efficient method for functionalization. The mechanism involves the attack of the nucleophile (pyrrolidine) on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, resulting in the substituted product. The rate of these reactions is influenced by the nature of the leaving group and the reaction conditions. Such reactions are fundamental in medicinal chemistry for the synthesis of a wide array of biologically active molecules.
Advanced and Green Synthesis Techniques
In recent years, there has been a significant drive towards the development of more efficient, rapid, and environmentally benign synthetic methods. For the synthesis of pyrimidine derivatives, microwave-assisted synthesis and palladium-catalyzed coupling reactions represent significant advancements.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing pyrrolidinyl-pyrimidines, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, the reaction of 2,4-Dichloro-6-methylpyrimidine with pyrrolidine can be completed in as little as 90 minutes under microwave irradiation.
This rapid heating is due to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. This technique not only accelerates the rate of reaction but can also lead to higher yields and cleaner reaction profiles. The use of sealed vessels in microwave synthesis allows for the reaction to be conducted at temperatures above the boiling point of the solvent, further enhancing the reaction rate. This makes microwave-assisted synthesis a valuable green chemistry tool for the efficient production of compounds like this compound.
Palladium-Catalyzed Coupling Reactions in Pyrimidine Derivatization
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are highly versatile for the derivatization of pyrimidine scaffolds. While the direct synthesis of this compound is typically achieved through SNAr, palladium-catalyzed reactions are invaluable for further derivatization of the pyrimidine core.
Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C bond formation with terminal alkynes) can be applied to pyrimidines bearing a halogen or other suitable functional group. For example, a chloropyrimidine derivative can be coupled with an arylboronic acid in a Suzuki reaction to introduce an aryl group onto the pyrimidine ring. These reactions are known for their high functional group tolerance and are typically carried out with a palladium catalyst and a suitable ligand. The development of advanced catalyst systems has enabled these reactions to be performed under milder conditions and with lower catalyst loadings, making them more practical and sustainable.
| Reaction Type | Bond Formed | Key Reagents |
| Suzuki-Miyaura | C-C | Arylboronic acid, Pd catalyst, Base |
| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Base, Ligand |
| Sonogashira | C-C (alkyne) | Terminal alkyne, Pd catalyst, Cu co-catalyst |
This interactive data table outlines common palladium-catalyzed coupling reactions applicable to pyrimidine derivatization.
Derivatization Strategies for Pyrimidine Scaffolds Incorporating Pyrrolidine Moieties
Once the this compound scaffold is assembled, further chemical transformations can be employed to create a diverse range of derivatives. These derivatization strategies can target either the pyrimidine ring itself or the existing substituents.
The pyrimidine ring in this compound is generally electron-rich due to the presence of the electron-donating pyrrolidine and methyl groups. However, electrophilic aromatic substitution on the pyrimidine ring is still challenging due to the deactivating effect of the ring nitrogens. wikipedia.org When such reactions do occur, they are directed to the C5 position, which is the most electron-rich carbon atom. wikipedia.org Reactions such as halogenation or nitration may be possible under specific conditions, particularly with activating groups present. wikipedia.org
A more common strategy for derivatization involves metal-catalyzed cross-coupling reactions, as mentioned previously. If the starting pyrimidine contains an additional functional group, such as a halogen, this can serve as a handle for introducing a wide variety of substituents. For example, if a bromo or iodo group is present at the C2 or C5 position, it can be readily transformed through Suzuki, Stille, or other cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups.
Furthermore, the existing methyl group can potentially be functionalized. For instance, it could undergo radical halogenation or oxidation to introduce other functional groups, although this might require harsh conditions that could affect the rest of the molecule. The pyrrolidine ring itself is generally stable, but its N-H bonds (in the case of a secondary amine precursor) or C-H bonds could potentially be targeted for functionalization under specific catalytic conditions, although this is less common. The strategic application of these derivatization reactions allows for the systematic exploration of the chemical space around the this compound core.
Functionalization at Various Positions of the Pyrimidine Ring
The functionalization of the this compound scaffold is primarily dictated by the substituents present on the ring. The synthesis of the parent compound typically proceeds via nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a leaving group, such as a halogen, at the C6 position. Once the pyrrolidinyl moiety is installed, further modifications can be achieved at other positions, provided a suitable functional handle is present.
The common precursor, 2,4-dichloro-6-methylpyrimidine, serves as a versatile starting material. The chlorine atoms at the C2 and C4 positions are excellent leaving groups for SNAr reactions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. By controlling reaction conditions and stoichiometry, selective substitution can be achieved. For instance, reacting 2,4-dichloro-6-methylpyrimidine with one equivalent of pyrrolidine can lead to the formation of 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (B2923255), which retains a reactive chloro group at the C2 position for subsequent functionalization.
Functionalization at the C2-Position: The C2 position, being flanked by two nitrogen atoms, is highly activated towards nucleophilic substitution, especially if it bears a good leaving group like a halogen or a sulfonyl group. Palladium-catalyzed cross-coupling reactions have also been developed to achieve C2-selective functionalization on dihalopyrimidines, offering a powerful tool for creating carbon-carbon or carbon-heteroatom bonds with high regioselectivity under specific ligand control. nih.gov An example includes the C2-selective C-S cross-coupling with thiols. nih.gov
Functionalization at the C4-Position: In a related scaffold, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, studies have shown that secondary aliphatic amines and anilines selectively displace the chloride at the C4 position over the C6-chloride or the C2-sulfonyl group under weakly basic conditions. researchgate.net This regioselectivity highlights the enhanced reactivity of the C4 position, which can be exploited for sequential functionalization.
Functionalization at the C5-Position: The C5 position of the pyrimidine ring lacks activation from the ring nitrogen atoms and is therefore generally unreactive towards nucleophilic substitution. Functionalization at this site typically requires alternative strategies, such as electrophilic aromatic substitution (if the ring is sufficiently activated by electron-donating groups), or ortho-lithiation/metalation directed by a nearby functional group, followed by quenching with an electrophile.
Introduction of Diverse Chemical Entities and Linkers
The ability to introduce a wide array of chemical groups and linkers onto the this compound core is crucial for its application in areas like drug discovery, where structure-activity relationships (SAR) are explored. This is typically achieved by reacting a halogenated precursor of the title compound with various nucleophiles or cross-coupling partners.
One direct example is the synthesis of N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine. vulcanchem.com This compound features a flexible diamine linker at the C2 position, which is valuable for modifying pharmacokinetic properties or for serving as an attachment point for other molecular fragments. The synthesis involves the reaction of a 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine intermediate with ethane-1,2-diamine.
Palladium-catalyzed cross-coupling reactions are particularly versatile for introducing diverse functionalities. mdpi.com These methods allow for the formation of new bonds between the pyrimidine ring and various organic fragments, as summarized in the table below.
| Reaction Type | Group/Linker Introduced | Typical Reagents | Potential Position | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amine Linkers (e.g., -NH-(CH2)2-NH2) | Ethane-1,2-diamine | C2, C4 | vulcanchem.com |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxy Groups | Sodium Alkoxides (e.g., NaOMe) | C2, C4 | nih.gov |
| Suzuki Coupling | Aryl or Heteroaryl Groups | Arylboronic acids, Pd catalyst, Base | C2, C4 | mdpi.com |
| Heck Coupling | Alkenyl Groups | Alkenes, Pd catalyst, Base | C2, C4 | mdpi.com |
| Sonogashira Coupling | Alkynyl Groups | Terminal alkynes, Pd/Cu catalysts, Base | C2, C4 | mdpi.com |
| Buchwald-Hartwig Amination | Aryl/Alkylamines | Amines, Pd catalyst, Base | C2, C4 | nih.gov |
| C-S Cross-Coupling | Thioether Linkers | Thiols, Pd catalyst, Base | C2 | nih.gov |
This compound as a Synthetic Intermediate and Building Block
Due to the versatile functionalization strategies available, this compound and its halogenated precursors are valuable synthetic intermediates. They serve as foundational scaffolds upon which more complex molecular architectures can be constructed. In drug discovery programs, such pyrimidine cores are frequently found in kinase inhibitors and other biologically active molecules. rsc.orgacs.org
The general synthetic approach involves the initial construction of the substituted pyrimidine core, followed by one or more diversification steps. For example, 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can be considered a key building block. The remaining chlorine atom at the C2 position provides a reactive site for introducing molecular diversity through either SNAr or cross-coupling reactions.
The following table illustrates a representative synthetic sequence where the title compound framework is used as a building block for a more complex target molecule.
| Step | Reaction | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2,4-Dichloro-6-methylpyrimidine | Pyrrolidine, Base (e.g., DIPEA) | 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | Formation of the core building block. |
| 2 | Suzuki Cross-Coupling | 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | (4-Methoxyphenyl)boronic acid, Pd(PPh3)4, Na2CO3 | 2-(4-Methoxyphenyl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | Introduction of an aryl moiety to build molecular complexity. |
This stepwise approach allows for the systematic synthesis of libraries of related compounds, which is essential for optimizing the properties of a lead compound in medicinal chemistry. The this compound scaffold provides a rigid and chemically stable core with well-defined vectors for substitution, making it an attractive and reliable building block for constructing novel chemical entities.
Structural Characterization and Elucidation in Research
X-ray Crystallographic Analysis of Pyrimidine (B1678525) Derivatives
Molecular Conformation and Planarity Assessments
Studies on compounds structurally related to 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine, such as 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, show that the molecule is nearly planar. nih.gov The planarity is a key feature, with the dihedral angles between the central pyrimidine ring and the substituent pyrrolidine (B122466) rings being minimal. nih.gov For instance, in the bis-pyrrolidinyl derivative, these angles are reported to be 4.71(2)° and 4.50(2)°. nih.gov This near-planar conformation is a common characteristic among many pyrimidine derivatives and is crucial for understanding their electronic properties and potential intermolecular interactions. researchgate.net The conformation of the pyrrolidine ring itself is typically found in an envelope or twisted conformation, which minimizes steric strain.
Supramolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing Motifs)
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various non-covalent interactions. In pyrimidine derivatives, hydrogen bonding and π-π stacking are common and significant interactions that dictate the supramolecular architecture. tandfonline.comresearchgate.net
In the crystal structure of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, the molecules form inversion-related dimers. nih.gov These dimers are held together by pairs of C—H···N hydrogen bonds, creating a specific ring motif designated as R2(2)(16). nih.gov These dimeric units are further connected into chains through additional C—H···N hydrogen bonds. nih.gov The crystal packing is also influenced by van der Waals forces. The study of these supramolecular assemblies is critical for understanding the physical properties of the compound, such as its melting point and solubility.
Spectroscopic Characterization Techniques in Academic Research
A suite of spectroscopic techniques is routinely employed in academic research to elucidate the structure of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrrolidine ring protons, and the pyrimidine ring protons. The methyl group protons would appear as a singlet, typically in the upfield region. The protons of the pyrrolidine ring would likely appear as multiplets due to their complex spin-spin coupling. The protons on the pyrimidine ring would have chemical shifts in the aromatic region, with their specific positions influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum would complement the proton NMR data. Each unique carbon atom in the molecule would give a distinct signal. The methyl carbon would appear at a high field. The carbons of the pyrrolidine ring would be found in the aliphatic region, while the pyrimidine ring carbons would be in the downfield aromatic region. The chemical shifts of the pyrimidine carbons are sensitive to the nature of the substituents attached to the ring. nih.govresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.5 | ~20 |
| Pyrrolidine (CH₂) | ~1.9 (multiplet), ~3.5 (multiplet) | ~25, ~50 |
| Pyrimidine (CH) | ~6.5 (singlet) | ~110 |
| Pyrimidine (C-CH₃) | - | ~165 |
| Pyrimidine (C-N) | - | ~160 |
| Pyrimidine (C-N) | - | ~170 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the methyl group and fragmentation of the pyrrolidine ring. sapub.org Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules like HCN. escholarship.org The analysis of these fragment ions helps in confirming the connectivity of the different parts of the molecule.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment | m/z (mass-to-charge ratio) | Possible Structure |
| Molecular Ion [M]⁺ | 177.1164 | C₁₀H₁₅N₃ |
| [M-CH₃]⁺ | 162.1007 | Loss of a methyl group |
| [M-C₄H₈]⁺ | 121.0691 | Loss of the pyrrolidine ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the IR spectrum of this compound, specific absorption bands would indicate the presence of the pyrimidine ring, the methyl group, and the pyrrolidine ring.
Characteristic vibrational modes for the pyrimidine ring would be observed in the fingerprint region (below 1500 cm⁻¹). vandanapublications.com The C-H stretching vibrations of the methyl and pyrrolidine groups would appear in the region of 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1400-1600 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N (pyrimidine) | Stretching | 1550 - 1650 |
| C=C (pyrimidine) | Stretching | 1400 - 1600 |
| C-N (pyrrolidine) | Stretching | 1100 - 1300 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis)
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine. Consequently, data regarding its electronic structure, reactivity, and frontier molecular orbitals (HOMO/LUMO) are absent from the scientific literature. Such calculations are crucial for predicting a molecule's stability, reactivity, and potential interaction sites, but these properties have not been computationally characterized for this specific compound in published works.
Molecular Docking Simulations for Ligand-Target Interactions
No molecular docking studies specifically investigating the binding of this compound to any biological targets have been reported. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, providing insight into potential therapeutic applications. The absence of such studies indicates a significant gap in the understanding of this compound's potential bioactivity and interactions at a molecular level.
Conformational Analysis and Energy Minimization within Pyrimidine (B1678525) Systems
While conformational analysis is a common practice for understanding the three-dimensional structure and flexibility of molecules, no specific studies on the conformational preferences or energy minimization of this compound have been published. Research on related but structurally distinct compounds, such as 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, has been conducted, but these findings cannot be directly extrapolated to the mono-pyrrolidinyl derivative. The flexibility of the pyrrolidine (B122466) ring and its orientation relative to the pyrimidine core are key structural features that would require dedicated computational analysis to be understood.
Investigation of Molecular Biological Activities and Target Interactions
Enzyme Inhibition Studies and Mechanistic Insights
The ability of pyrimidine (B1678525) derivatives to inhibit specific enzymes is a key area of investigation. These studies provide insights into their therapeutic potential and mechanisms of action at a molecular level.
Kinase Inhibition Profiles (e.g., MPS1, KRAS-G12D, Cyclin-Dependent Kinases)
Derivatives based on the pyrimidine scaffold have been identified as potent inhibitors of several protein kinases crucial to cell cycle regulation and signal transduction.
Monopolar Spindle 1 (MPS1) Kinase: The MPS1 kinase is a central component of the spindle assembly checkpoint, and its inhibition is a therapeutic strategy for cancer. Pyrido[3,4-d]pyrimidine (B3350098) derivatives have been developed as potent MPS1 inhibitors. For instance, compound BOS172722 emerged from optimization studies that introduced a methyl group to the core structure to enhance metabolic stability. This compound demonstrated potent biochemical and cellular inhibition of MPS1, with a significant reduction in MPS1 autophosphorylation observed in cellular assays. nih.gov The strategic placement of a methyl group also conferred high selectivity for MPS1 over other kinases like Cyclin-Dependent Kinase 2 (CDK2). nih.gov
KRAS-G12D: The KRAS-G12D mutation is a major driver in several cancers. Pyrimidine and pyrido[4,3-d]pyrimidine (B1258125) cores have been utilized to design novel KRAS-G12D inhibitors. Compound 10k , a tetrahydropyrido[3,4-d]pyrimidine derivative, showed potent enzymatic inhibition of KRAS-G12D with an IC₅₀ value of 0.009 µM. nih.gov Molecular docking studies suggest its homopiperazine (B121016) moiety interacts with key residues Glu92 and His95 in the enzyme's binding pocket. nih.gov In contrast, compound 10c , with a distinct pyrimidine core, displayed potent anti-proliferative activity in KRAS-G12D mutant cells (IC₅₀ = 1.40 µM) with selectivity over wild-type cells, though its direct enzymatic inhibition was weaker. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their dysregulation is common in cancer. The 2,4-diaminopyrimidine (B92962) scaffold is a well-established core for CDK inhibitors. Optimization of this class led to compounds like R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone), a potent inhibitor of CDK1, CDK2, and CDK4. rsc.org Similarly, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent CDK9 inhibitors, which can lead to the downregulation of the anti-apoptotic protein Mcl-1 and induce apoptosis in cancer cells. nih.gov
| Compound Class | Target Kinase | Example Compound | Inhibitory Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidines | MPS1 | Compound 35 | Kᵢ = 0.0006 µM | nih.gov |
| Tetrahydropyrido[3,4-d]pyrimidines | KRAS-G12D | Compound 10k | IC₅₀ = 0.009 µM (enzymatic) | nih.gov |
| Pyrido[4,3-d]pyrimidines | KRAS-G12D | Compound 10c | IC₅₀ = 1.40 µM (cellular) | nih.gov |
| 2,4-Diaminopyrimidines | CDK1/2/4 | R547 | IC₅₀ = 4/1/4 nM (CDK1/2/4) | rsc.org |
| Pyrrolo[2,3-d]pyrimidines | CDK9 | Compound 2g | IC₅₀ = 0.012 µM (CDK9) | nih.gov |
Phospholipase D (e.g., NAPE-PLD) Inhibition Mechanisms
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the discovery of potent and selective NAPE-PLD inhibitors. The optimization of an initial high-throughput screening hit led to LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide). nih.gov This compound proved to be a nanomolar-potency inhibitor (IC₅₀ = 72 nM) with drug-like properties. nih.gov The key modifications included replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, which increased activity tenfold, and conformationally restricting a side chain with an (S)-3-phenylpiperidine, which tripled the inhibitory potency. nih.gov Mechanistic studies on related NAPE-PLD inhibitors, such as the quinazoline (B50416) sulfonamide ARN19874, suggest an uncompetitive mechanism of action where the inhibitor binds to the enzyme's diatomic zinc center. nih.gov
| Compound | Scaffold | Inhibitory Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| LEI-401 (Compound 1) | Pyrimidine-4-carboxamide | IC₅₀ = 72 nM | nih.gov |
| Compound 2 (HTS Hit) | Pyrimidine-4-carboxamide | Kᵢ = 0.30 µM | researchgate.net |
| Compound 7 | Pyrimidine-4-carboxamide | Kᵢ = 0.086 µM | researchgate.net |
| Compound 107 ((R,R) enantiomer of LEI-401) | Pyrimidine-4-carboxamide | pIC₅₀ = 6.61 (approx. 245 nM) | nih.gov |
Aldose Reductase (AR) and Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme Inhibition
Aldose Reductase (AR): AR is the key enzyme in the polyol pathway, which is implicated in diabetic complications. Certain pyrimidine derivatives have been investigated as AR inhibitors. For example, a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated inhibitory activity in the micromolar to submicromolar range. nih.govacs.org Structure-activity studies revealed that phenol (B47542) or catechol moieties on the phenyl ring are crucial for pharmacophoric recognition by the enzyme. acs.org Another class of compounds, based on a pyrazolo[1,5-a]pyrimidine (B1248293) core, has been explored for its ability to act as "differential inhibitors," which are intended to block the enzyme's activity on sugars while preserving its detoxifying role on toxic aldehydes. nih.govmdpi.com
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. nih.gov Isatin-pyrimidine hybrid compounds have been synthesized and evaluated as InhA inhibitors. nih.govbue.edu.eg One such compound, 4l , exhibited a potent IC₅₀ value of 0.6 µM against InhA and was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Molecular docking studies suggest these hybrids bind to a hydrophobic pocket within the enzyme's active site. nih.govbue.edu.eg
Receptor Ligand Binding Investigations (e.g., Sigma-1 Receptor Antagonism)
The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological functions and diseases. A series of pyrimidine derivatives were synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. The investigation revealed that the pyrimidine scaffold is a viable core for developing potent sigma-1 receptor antagonists. A basic amine group was found to be a necessary element according to the known pharmacophoric model. nih.gov The most promising compound from this series was 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine (compound 137), which demonstrated a very high binding affinity for the sigma-1 receptor with a Kᵢ of 1.06 nM. Furthermore, it showed excellent selectivity, with a 1344-fold preference for the sigma-1 receptor over the sigma-2 receptor. nih.gov
Interactions with Cellular Components (e.g., Tubulin Colchicine (B1669291) Site Binding)
Tubulin is a critical protein component of the cellular cytoskeleton, and its polymerization dynamics are a major target for anticancer agents. The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for inhibitors of microtubule formation. nih.gov Several classes of pyrimidine derivatives have been shown to bind to this site and inhibit tubulin polymerization. nih.govacs.orgnih.gov High-resolution X-ray crystal structures have confirmed the direct binding of heterocyclic-fused pyrimidines to the colchicine site, revealing the specific molecular interactions involved. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine analogs and pyrimidine dihydroquinoxalinone derivatives have been developed as potent tubulin polymerization inhibitors that act via the colchicine site. acs.orgnih.gov These compounds disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. nih.gov
Broad-Spectrum In Vitro Biological Screening Paradigms for Pyrimidine Derivatives
The privileged pyrimidine scaffold has been extensively explored through broad-spectrum in vitro screening to identify a wide range of biological activities. acs.orgacs.org These screening paradigms have revealed the versatility of this heterocyclic core.
Anticancer Activity: Numerous pyrimidine derivatives have been evaluated for anti-proliferative activity against various cancer cell lines, including glioblastoma, breast cancer, and colon cancer. nih.gov Many of these studies serve as the initial step before more detailed mechanistic investigations into targets like kinases or tubulin. nih.gov
Antimicrobial Activity: Fused and substituted pyrimidines have been synthesized and screened for antibacterial and antifungal properties. acs.org Certain novel indolyl-pyrimidine derivatives showed potent activity against bacteria such as S. aureus and E. coli. acs.org
Antioxidant and Anti-inflammatory Activity: The pyrimidine scaffold is well-documented for its role in compounds with antioxidant and anti-inflammatory properties. nih.gov For instance, pyrazolo[1,5-a]pyrimidine derivatives have been screened for their ability to scavenge free radicals like DPPH and ABTS. nih.gov
Other Activities: Beyond these areas, screening has identified pyrimidine derivatives with potential as bone anabolic agents that promote osteogenesis, as well as compounds with anti-diabetic and anti-Alzheimer's potential. nih.govnih.gov This broad-based screening approach highlights the chemical tractability and biological potential of the pyrimidine core structure for discovering new therapeutic agents.
Research on Antimicrobial and Antifungal Activities
The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. Pyrimidine derivatives have been extensively explored in this context, with many compounds showing significant efficacy against various bacterial and fungal pathogens. wjarr.commdpi.comsciforum.net The core pyrimidine structure is a key component in a variety of commercial fungicides and antibacterial agents. wjarr.commdpi.com
Despite the known antimicrobial potential of the broader pyrimidine class, a comprehensive review of scientific literature reveals a lack of specific studies focused on the antimicrobial and antifungal properties of 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine. While general research into related structures like 4-methylthieno[2,3-d]pyrimidines and other pyrimidine derivatives has been conducted, specific data detailing the activity of this compound against microbial or fungal strains is not available in the reviewed literature. sciforum.netnih.govresearchgate.net Therefore, no specific findings or data tables on its efficacy can be presented.
Studies on Antiviral and Anti-HIV Activities
The pyrimidine nucleus is a cornerstone in the development of antiviral therapeutics, most notably in the fight against Human Immunodeficiency Virus (HIV). wjarr.com Many pyrimidine-based compounds function as reverse transcriptase inhibitors or interfere with other crucial viral replication processes. nih.gov
A thorough search of existing research indicates that while the pyrimidine scaffold is a common feature in molecules tested for antiviral and anti-HIV activity, specific investigations into this compound for these purposes have not been published. Studies on pyrimido[4,5-d]pyrimidines and other complex pyrimidine derivatives have shown some promise against various viruses, but these findings cannot be directly extrapolated to the specific compound . nih.gov Consequently, there are no detailed research findings or data tables to report on the antiviral or anti-HIV activities of this compound.
Investigation of Anti-inflammatory Research Models
Pyrimidine derivatives have been identified as potent modulators of inflammatory pathways, with several compounds being developed and approved as anti-inflammatory drugs. nih.gov Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. nih.goviajps.com
While the anti-inflammatory potential of the pyrimidine and pyrrolidine (B122466) moieties is well-established in a general sense, specific research dedicated to the anti-inflammatory effects of this compound in established research models is absent from the current body of scientific literature. nih.govnih.govsid.irpharmjournal.rutbzmed.ac.ir Although numerous studies have evaluated other N,6-diaryl-4-methyl-2-thioxo-tetrahydropyrimidines and related structures, data on the specific efficacy and mechanism of action for this compound in inflammation are not available. pharmjournal.ru
Modulation of Plant Growth and Development
Beyond medicinal applications, pyrimidine derivatives have also been investigated for their roles in agriculture, including the modulation of plant growth. researchgate.net Certain compounds have shown potential as plant growth regulators. researchgate.net
A review of the literature did not yield any studies specifically investigating the effects of this compound on plant growth and development. Research has been published on derivatives of the isomeric structure, 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, which have demonstrated plant growth stimulating effects. researchgate.net However, due to the structural differences, these findings are not directly applicable to this compound. Therefore, there is no specific research data to present on this topic for the compound of interest.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Modifications with Biological Activity Modulations
The biological activity of derivatives based on the 4,6-disubstituted pyrimidine (B1678525) core is highly sensitive to structural changes at various positions. The methyl group at position 4, the pyrrolidine (B122466) ring at position 6, and substitutions at the otherwise unsubstituted position 2 are all critical determinants of potency and target specificity.
Research into related 4,6-disubstituted pyrimidines has demonstrated that these positions are pivotal for activity against various targets, particularly protein kinases. For instance, in the development of dual VEGFR2/FGFR1 inhibitors, a series of 4,6-disubstituted pyrimidine derivatives were synthesized. The nature of the amino substituent at the 6-position and the urea-containing moiety at the 4-position were systematically varied to establish a clear SAR. nih.gov One of the most potent compounds in this series, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)-amino]-pyrimidin-4-yl}-1-methylurea , exhibited strong inhibitory activity against both kinases, highlighting the importance of an extended, substituted group at the 4-position and an appropriate aryl-amino group at the 6-position. nih.gov
Similarly, studies on focal adhesion kinase (FAK) inhibitors used a 2,4-diaminopyrimidine (B92962) scaffold, where substitutions analogous to the 4 and 6 positions were explored. nih.gov The introduction of different groups dramatically altered inhibitory concentration (IC50) values, as shown in the table below.
| Compound ID | Core Structure | Modification | Target | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| A12 | Diaminopyrimidine | Addition of specific substituted aryl and amine groups | FAK | 94 nM (MDA-MB-231 cells) | nih.gov |
| 13a | 4,6-Diaminopyrimidine | Pyridine (B92270)/pyrimidine warhead with specific side chains | FLT3 | 13.9 nM | nih.gov |
| 21o | 4,6-Disubstituted Pyrido[3,2-d]pyrimidine | 4-Substituted aniline (B41778) and 6-substituted carbamoyl (B1232498) phenyl groups | MNK1/PIM1 | 1 nM / 43 nM | acs.orgnih.gov |
| 8b | 4,6-Disubstituted Pyrimidine | Methylurea at C4, methoxyphenylamino at C6 | VEGFR2/FGFR1 | 82.2% / 101.0% inhibition at 10 µM | nih.gov |
The pyrrolidine ring itself, a common feature in drug discovery, contributes significantly to the molecule's properties. Its saturated, non-planar nature provides a three-dimensional character that can enhance binding to protein targets through favorable steric interactions. nih.gov Furthermore, the basicity and nucleophilicity of the pyrrolidine nitrogen allow it to serve as a key interaction point or as an anchor for further substitutions. nih.gov In a study on pyrido[3,4-d]pyrimidine (B3350098) based inhibitors, the replacement of other secondary amines with a pyrrolidine group at a key position led to a significant decrease in biochemical and cellular potency, demonstrating the specific role this ring plays in molecular recognition. acs.org
Rational Design Principles for Activity and Selectivity Optimization
The development of pyrimidine-based therapeutic agents relies heavily on rational design principles to maximize on-target activity while minimizing off-target effects. A primary strategy involves structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the synthesis of complementary inhibitors.
For example, in the design of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, a 4,6-diamino pyrimidine scaffold was rationally designed to act as a "warhead" that anchors the molecule into the hinge region of the kinase's ATP-binding site. nih.gov This interaction is often achieved through the formation of crucial hydrogen bonds. Molecular docking studies supported the hypothesis that these compounds act as Type-II kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the kinase, a mechanism that can impart greater selectivity. nih.gov The most potent compound from this rationally designed series, 13a , demonstrated high potency against the FLT3 kinase with significant selectivity over the closely related c-KIT kinase. nih.gov
Another powerful rational design strategy is molecular hybridization. This approach combines structural motifs from different known inhibitors to create a new hybrid molecule with potentially superior properties. This was employed in creating dual VEGFR2/FGFR1 inhibitors, where fragments known to bind to each kinase were integrated into a single 4,6-disubstituted pyrimidine framework. nih.gov This strategy aims to overcome drug resistance that can arise from the activation of compensatory signaling pathways. nih.gov
Influence of Substituent Effects on Molecular Interactions and Binding Affinity
The electronic and steric properties of substituents on the pyrimidine ring directly influence the molecule's ability to interact with its biological target. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are the foundation of binding affinity.
The core pyrimidine ring, with its nitrogen atoms, is an effective hydrogen bond acceptor. The amino group of the pyrrolidine substituent at position 6 can also participate in hydrogen bonding. The introduction of a methyl group at the 4-position has a more nuanced effect. While it is not a strong hydrogen bond donor or acceptor, its steric bulk and electronic influence are critical. In one study on pyrido[3,4-d]pyrimidine inhibitors, introducing a methyl group at the 6-position (analogous to the 4-position in the title compound) was hypothesized to create a steric clash with the gatekeeper residue of the off-target kinase CDK2, thereby significantly improving selectivity for the target kinase MPS1. acs.org Unexpectedly, this modification also dramatically improved metabolic stability in human liver microsomes, likely by blocking a preferred site of recognition by P450 enzymes. acs.org
The planarity of the molecule also plays a role. In a closely related compound, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine , crystal structure analysis revealed that the molecule is nearly planar. This planarity can facilitate stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a protein's binding pocket. nih.gov Noncovalent interactions, including various hydrogen bonds (N···H···N, N···H···O, C–H···O), are crucial for stabilizing the molecular conformation and its binding to a receptor. acs.org
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine Research
To explore new chemical space and improve drug-like properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally distinct unit while retaining the original orientation of key binding groups. The pyrimidine ring is a common starting point for such strategies. For example, a 2-amino pyrimidine (2-AP) scaffold has been used as a replacement for a 2-aminoimidazole (2-AI) core to generate new analogs with anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). This change alters the size and hydrogen bonding capacity of the core heterocycle.
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is used to solve problems related to potency, selectivity, or pharmacokinetics. For instance, replacing a metabolically liable methyl group with a chlorine atom, which is of similar size but has different electronic properties, can alter the molecule's metabolic profile. In the context of pyrimidine derivatives, a nitrogen atom in the ring might be replaced by a C-H group to create a pyridine bioisostere. This seemingly small change can have a profound impact on activity by removing a key hydrogen bond acceptor site, as demonstrated in studies on cathepsin inhibitors.
These strategies are integral to diversifying lead compounds and navigating the complexities of drug optimization, allowing for the systematic evolution of scaffolds like 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine into novel therapeutic candidates.
Advanced Research Perspectives and Future Directions
Role in Lead Compound Identification and Optimization in Pre-clinical Drug Discovery Research
The pyrimidine (B1678525) ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological structures. researchgate.net Its ability to form hydrogen bonds and engage in π-system interactions allows it to bind with a wide array of biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net The strategic incorporation of a 4-methyl group and a 6-pyrrolidinyl substituent onto this core is a key tactic in lead identification and optimization.
In pre-clinical research, the process of optimizing a lead compound is critical for improving its efficacy, selectivity, and metabolic stability. The methyl group, for instance, can play a crucial role in enhancing metabolic stability. Research on similar heterocyclic structures, such as pyrido[3,4-d]pyrimidines, has shown that introducing a methyl group can curb metabolism by sterically hindering the preferred site of action for metabolic enzymes like Cytochrome P450. acs.org This modification can lead to a longer half-life and improved bioavailability, essential characteristics for a viable drug candidate. acs.org
The pyrrolidine (B122466) moiety is another key feature for optimization. Organic compounds containing a pyrrolidine ring are known for a wide spectrum of biological activities, including antitumor and antimicrobial properties. researchgate.net In the context of lead optimization, substituting a pyrrolidine ring onto the pyrimidine scaffold can significantly influence the compound's potency and selectivity. For example, in the development of Monopolar Spindle 1 (MPS1) inhibitors, the introduction of a pyrrolidine group was explored, and while it sometimes led to a decrease in potency for that specific target, related substitutions on an azetidine (B1206935) ring (a similar cyclic amine) yielded excellent activity and improved solubility. acs.org This highlights the nuanced role of such substitutions in fine-tuning a molecule's interaction with its target.
The combination of these groups on the pyrimidine scaffold creates a molecule with potential for high target affinity and favorable drug-like properties. The design of such hybrid molecules is a powerful strategy in modern drug development, aiming to overcome challenges like drug resistance and to enhance pharmacological profiles. mdpi.comresearchgate.net
| Feature | Role in Lead Optimization | Research Example Context |
|---|---|---|
| Pyrimidine Core | Serves as a versatile scaffold capable of hydrogen bonding and interacting with various biological targets. researchgate.net | Foundational element in numerous anticancer and antimicrobial agents. nih.gov |
| 4-Methyl Group | Can enhance metabolic stability by blocking sites of metabolism, potentially increasing drug half-life. acs.org | Introduction of a methyl group on a pyrido[3,4-d]pyrimidine (B3350098) core improved stability against human liver microsomes (HLM). acs.org |
| 6-Pyrrolidine Moiety | Influences potency, selectivity, and solubility; known to be present in compounds with a wide range of biological activities. acs.orgresearchgate.net | In MPS1 inhibitor development, secondary amines like pyrrolidine were substituted to modulate biochemical and cellular potency. acs.org |
Development as Biochemical Probes for Signaling Pathway Elucidation
Biochemical probes are essential tools for dissecting complex biological processes, such as cellular signaling pathways. An effective probe must exhibit high potency and selectivity for its intended target to provide clear, interpretable results. The 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine scaffold is a promising starting point for the development of such probes.
Pyrimidine derivatives have been explored as inhibitors for various enzymes, including kinases, which are central regulators of cell signaling. ontosight.ai By designing a molecule that selectively inhibits a specific kinase, researchers can study the downstream effects of that inhibition, thereby elucidating the kinase's role in a particular pathway. The development of potent and selective inhibitors for kinases like Akt is an example where pyrrolopyrimidine cores have been successfully utilized. acs.org
The development of a compound like this compound into a biochemical probe would involve iterative chemical synthesis and biological testing. The goal is to refine the structure to maximize affinity for the target protein while minimizing off-target effects. The methyl and pyrrolidine groups are critical variables in this process. Modifying these substituents allows chemists to systematically explore the structure-activity relationship (SAR) to achieve the desired selectivity. For instance, a highly selective probe for a specific kinase could be used in cell-based assays to validate the role of that kinase in cancer cell proliferation or survival, providing crucial information for therapeutic development.
Contributions to Chemical Biology and Medicinal Chemistry Methodologies
The synthesis and study of compounds like this compound contribute significantly to the broader fields of chemical biology and medicinal chemistry. The development of synthetic routes to create libraries of substituted pyrimidines helps to establish robust chemical methodologies that can be applied to other drug discovery projects. researchgate.net
Furthermore, the detailed analysis of how structural modifications—such as the addition of a methyl or pyrrolidinyl group—affect a molecule's biological activity helps to build predictive models for drug design. scribd.com Understanding the SAR of the pyrimidine-pyrrolidine scaffold provides valuable data that informs computational models and aids in the rational design of new therapeutic agents with improved properties. mdpi.com This knowledge base is critical for moving beyond trial-and-error approaches and toward a more predictive and efficient paradigm of drug discovery.
The study of such hybrid molecules also advances our understanding of molecular recognition. Investigating how this compound and its analogs bind to their biological targets at an atomic level, often through techniques like X-ray crystallography, provides fundamental insights into the nature of protein-ligand interactions. nih.govnih.gov
Emerging Applications of Pyrimidine-Pyrrolidine Hybrid Chemical Entities in Scientific Disciplines
Beyond their traditional role in medicine, hybrid chemical entities featuring pyrimidine and pyrrolidine rings are finding applications in a diverse range of scientific fields. The unique photophysical properties of some pyrimidine derivatives have led to their use in materials science and optoelectronics. researchgate.netnih.gov They are being investigated for use in:
Organic Light-Emitting Diodes (OLEDs) researchgate.netnih.gov
Fluorescent Probes and Bioimaging researchgate.netnih.gov
Organic Semiconductors researchgate.netnih.gov
Photosensitizers researchgate.netnih.gov
In the field of agrochemicals, pyrimidine derivatives are also utilized for their biological activity. researchgate.netnih.gov The structural versatility of the pyrimidine-pyrrolidine scaffold allows for the generation of a wide array of compounds that can be screened for various applications, from crop protection to materials science. The continued exploration of these hybrid structures is expected to uncover novel functionalities and expand their utility into new and exciting areas of scientific research.
| Scientific Discipline | Emerging Application of Pyrimidine Hybrids |
|---|---|
| Materials Science | Development of organic semiconductors and electroluminescent materials. researchgate.netnih.gov |
| Optoelectronics | Use in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov |
| Biotechnology | Design of fluorescent probes for bioimaging and as fluorescent receptors. researchgate.netnih.gov |
| Agrochemicals | Development of new pesticides and herbicides. researchgate.netnih.gov |
| Industrial Chemistry | Application as corrosion inhibitors. researchgate.netnih.gov |
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield?
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine were synthesized via nucleophilic substitution of a halogen atom on the pyrimidine ring with an amine (e.g., pyrrolidine or piperidine) under reflux in methanol or ethanol . Key parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while protic solvents (e.g., MeOH) stabilize intermediates.
- Catalysts : Acidic or basic conditions (e.g., acetic acid or NaHCO₃) can modulate reaction rates.
Yields for similar compounds range from 50–75%, with impurities often arising from incomplete substitution or byproduct formation .
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical workflows include:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Pyrimidine derivatives are generally soluble in polar solvents (DMSO, DMF) but poorly soluble in water. Substituents like pyrrolidine enhance solubility in alcohols (e.g., MeOH, EtOH) .
- Stability :
Advanced Research Questions
Q. How does the substitution of pyrrolidine vs. piperidine on the pyrimidine ring affect biological activity?
Comparative studies on structurally related compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reveal that:
- Ring size : Piperidine (6-membered) may enhance steric bulk, reducing binding affinity to enzymes compared to pyrrolidine (5-membered).
- Conformational flexibility : Pyrrolidine’s constrained ring geometry can improve selectivity for hydrophobic binding pockets in targets like kinase enzymes .
- Bioactivity data : For example, pyrimidine-pyrrolidine hybrids show IC₅₀ values <1 µM against cancer cell lines, while piperidine analogs are less potent (~5–10 µM) .
Q. What crystallographic insights exist for pyrimidine derivatives with pyrrolidine substituents?
Single-crystal X-ray diffraction of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (a structural analog) reveals:
- Bond angles : N–C–N angles in the pyrimidine ring average 120°, consistent with sp² hybridization .
- Intermolecular interactions : Weak C–H···π interactions (3.0–3.5 Å) stabilize crystal packing, while hydrogen bonds (N–H···O/N) are rare due to limited H-bond donors .
- Disorder : Partial rotational disorder in the pyrrolidine/piperidine substituent is common, requiring refinement with split occupancy models .
Q. How should researchers address contradictory data in biological assays (e.g., IC₅₀ variability)?
Methodological considerations include:
- Assay standardization : Control for variables like ATP concentration in kinase assays or cell passage number in viability tests .
- Metabolic interference : Verify that the compound does not interact with assay reagents (e.g., MTT formazan precipitation artifacts) .
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
For example, discrepancies in IC₅₀ values (±20%) for similar compounds were resolved by normalizing to vehicle controls and using tandem LC-MS to confirm compound integrity during assays .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic environments?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for substitution reactions.
- NBO analysis : Identify charge distribution (e.g., electrophilic C4/C6 positions on pyrimidine) to predict regioselectivity .
- MD simulations : Assess solvation effects (e.g., explicit water models) on reaction pathways .
These methods successfully predicted >90% regioselectivity for nucleophilic attack at C6 over C2 in analogous pyrimidines .
Methodological Notes
- Synthetic scalability : Milligram-scale reactions (50–100 mg) are typical for initial studies; multi-gram synthesis requires optimized purification (e.g., column chromatography over flash distillation) .
- Safety protocols : Use fume hoods and PPE when handling amines or halogenated intermediates; consult SDS for hazard mitigation (e.g., [436851-94-4]) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
